molecular formula C12H14Cl2N2O3 B565371 rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride CAS No. 1123191-88-7

rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

Cat. No. B565371
CAS RN: 1123191-88-7
M. Wt: 305.155
InChI Key: YWOXMKIPAOEJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride” is a compound with the molecular formula C12H14Cl2N2O3 . It is used in the genetic incorporation of a metal-ion chelating amino acid into proteins as a biophysical probe .


Molecular Structure Analysis

The molecular structure of “rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride” is characterized by the presence of a hydroxyquinoline group attached to an alanine residue . The InChI string of the compound is InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H .


Physical And Chemical Properties Analysis

The molecular weight of “rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride” is 305.15 g/mol . It has 5 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound is 304.0381477 g/mol . The topological polar surface area is 96.4 Ų . The heavy atom count is 19 .

Scientific Research Applications

Synthesis and Stereochemistry

  • The synthesis and stereochemistry of amino alcohols related to rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride have been explored. A detailed analysis of NMR and IR spectra has been used to determine the relative configuration of these compounds (Grethe, Uskokovice, Williams, & Brossi, 1967).

Metal-ion Chelating Properties

  • Rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride has been used as a metal-ion chelating amino acid. It was genetically encoded in E. coli to facilitate the incorporation into proteins, enabling the determination of protein structures using heavy metals for phasing. This has implications in designing metalloproteins with novel structures and functions, including fluorescent sensors (Lee, Spraggon, Schultz, & Wang, 2009).

Artificial Metalloenzyme Design

  • The compound has been utilized in the design of artificial metalloenzymes. When introduced into the lactococcal multidrug-resistance regulator (LmrR) protein, it has demonstrated the ability to complex efficiently with various metal ions, such as CuII and ZnII. This showcases its potential in catalyzing asymmetric reactions and mimicking natural metalloenzyme activities (Drienovská, Scheele, Gutiérrez de Souza, & Roelfes, 2020).

Biophysical Probing

  • Its use in biophysical studies has been noted, where it serves as a probe due to its metal-ion chelating properties. This aspect is significant in the context of structural biology and enzymology, where metal ions play crucial roles (Lee et al., 2009).

Supramolecular Chemistry

  • The compound's derivatives have been applied in the field of supramolecular chemistry. This includes the development of new supramolecular sensors, emitting devices, or self-assembled aggregates, leveraging the unique properties of the 8-hydroxyquinoline moiety (Albrecht, Fiege, & Osetska, 2008).

properties

IUPAC Name

2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOXMKIPAOEJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.